An In-depth Technical Guide to 3,4,5-Triiodobenzoic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3,4,5-Triiodobenzoic Acid: Properties, Synthesis, and Applications
Introduction
3,4,5-Triiodobenzoic acid is a halogenated aromatic carboxylic acid that holds significant importance across various scientific disciplines. To the drug development professional, it represents a foundational scaffold for the synthesis of X-ray contrast media, essential tools in modern medical diagnostics.[1] For the researcher in plant biology, it is a well-established inhibitor of polar auxin transport, providing a chemical tool to dissect the complex mechanisms of plant growth and development.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of 3,4,5-triiodobenzoic acid, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
3,4,5-Triiodobenzoic acid is characterized by a benzene ring substituted with a carboxylic acid group and three iodine atoms at the 3, 4, and 5 positions. The high atomic number of iodine atoms is central to its application in X-ray contrast agents, as it significantly increases the attenuation of X-rays.
Table 1: Physicochemical Properties of 3,4,5-Triiodobenzoic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃I₃O₂ | [3] |
| Molecular Weight | 499.81 g/mol | |
| CAS Number | 2338-20-7 | [3] |
| Appearance | Almost white to light gray powder | [4] |
| Melting Point | 292-293 °C | |
| Boiling Point | 416-446.3 °C | [4] |
| pKa | 5.66 | [4] |
| Solubility | Low solubility in water; soluble in organic solvents. | [5] |
graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; "C1" [pos="0,1!", label="C"]; "C2" [pos="-0.87,0.5!", label="C"]; "C3" [pos="-0.87,-0.5!", label="C"]; "C4" [pos="0,-1!", label="C"]; "C5" [pos="0.87,-0.5!", label="C"]; "C6" [pos="0.87,0.5!", label="C"]; "C7" [pos="0,2.2!", label="C"]; "O1" [pos="-0.5,2.9!", label="O"]; "O2" [pos="0.5,2.9!", label="OH"]; "I1" [pos="-1.74,-1!", label="I"]; "I2" [pos="0,-2!", label="I"]; "I3" [pos="1.74,-1!", label="I"]; "H1" [pos="-1.5,0.87!", label="H"]; "H2" [pos="1.5,0.87!", label="H"];
"C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1"; "C1" -- "C7"; "C7" -- "O1" [style=double]; "C7" -- "O2"; "C3" -- "I1"; "C4" -- "I2"; "C5" -- "I3"; "C2" -- "H1"; "C6" -- "H2"; }
Caption: Chemical structure of 3,4,5-Triiodobenzoic acid.
Synthesis of 3,4,5-Triiodobenzoic Acid
The synthesis of 3,4,5-triiodobenzoic acid is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and logical synthetic route commences with the iodination of a suitable precursor, 4-aminobenzoic acid, followed by a deamination step via a Sandmeyer-type reaction.
Core Synthesis Pathway
The principal synthetic route involves two key transformations:
-
Iodination: The electrophilic iodination of 4-aminobenzoic acid to yield 4-amino-3,5-diiodobenzoic acid.
-
Sandmeyer-type Reaction: This involves a three-step sequence:
-
Iodination: Introduction of a third iodine atom.
-
Diazotization: Conversion of the amino group to a diazonium salt.
-
Deamination: Removal of the diazonium group to yield the final product.
-
Caption: Overall synthesis pathway of 3,4,5-Triiodobenzoic Acid.
Experimental Protocols
This protocol is adapted from established methods for the iodination of aromatic amines.
-
Materials:
-
4-Aminobenzoic acid
-
Iodine monochloride (ICl)
-
Concentrated Hydrochloric acid (HCl)
-
Deionized water
-
Sodium bisulfite
-
-
Procedure:
-
In a reaction vessel equipped with a stirrer, dissolve 4-aminobenzoic acid in dilute hydrochloric acid.
-
Slowly add a solution of iodine monochloride in concentrated hydrochloric acid to the stirred solution.
-
Gradually heat the mixture to 80-85°C and maintain this temperature for 3-4 hours with continuous stirring.
-
Allow the mixture to cool, which will cause the crude 4-amino-3,5-diiodobenzoic acid to precipitate.
-
Collect the precipitate by filtration and wash with a dilute solution of sodium bisulfite to remove excess iodine, followed by washing with deionized water.
-
The crude product can be purified by recrystallization.
-
This protocol involves the diazotization of the amino group followed by displacement with iodide.
-
Materials:
-
4-Amino-3,5-diiodobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Potassium iodide (KI)
-
Ice
-
-
Procedure:
-
Diazotization:
-
In a reaction vessel, suspend the purified 4-amino-3,5-diiodobenzoic acid in a mixture of concentrated sulfuric acid and water.
-
Cool the suspension to 0-5°C in an ice bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension, maintaining the temperature below 5°C.
-
-
Iodination and Deamination:
-
In a separate vessel, prepare a solution of potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (evolution of N₂) will be observed.
-
Allow the reaction mixture to warm to room temperature and then gently heat to ensure complete decomposition of the diazonium salt.
-
The crude 3,4,5-triiodobenzoic acid will precipitate.
-
-
Purification:
-
Collect the precipitate by filtration.
-
Wash the crude product with deionized water.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
-
-
Spectroscopic Analysis
The structural elucidation of 3,4,5-triiodobenzoic acid is confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple due to the symmetry of the molecule.
-
Aromatic Protons (H-2, H-6): A singlet is expected for the two equivalent protons on the aromatic ring. The chemical shift will be downfield due to the deshielding effects of the iodine atoms and the carboxylic acid group.
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected at a very downfield chemical shift, typically above 10 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for the different carbon environments.
-
Carboxyl Carbon (-COOH): Expected in the range of 165-175 ppm.
-
C-1 (Carbon attached to -COOH): Chemical shift will be influenced by the carboxylic acid group.
-
C-2 and C-6 (CH carbons): These equivalent carbons will show a single peak.
-
C-3, C-4, and C-5 (Carbons attached to Iodine): These carbons will appear at distinct chemical shifts, heavily influenced by the "heavy atom effect" of iodine.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present.[6]
-
O-H Stretch (Carboxylic Acid): A very broad absorption is expected in the region of 2500-3300 cm⁻¹.[7]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption is expected around 1680-1710 cm⁻¹.[8]
-
C=C Stretch (Aromatic Ring): Absorptions in the 1450-1600 cm⁻¹ region.[6]
-
C-O Stretch (Carboxylic Acid): An absorption in the 1210-1320 cm⁻¹ region.[7]
-
C-I Stretch: Expected in the fingerprint region at lower wavenumbers.
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) will show a characteristic fragmentation pattern.
-
Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of 499.81 g/mol .
-
Key Fragments:
-
Loss of -OH (M-17)
-
Loss of -COOH (M-45)
-
Sequential loss of iodine atoms (M-127, M-254, M-381)
-
Fragments corresponding to the iodinated phenyl cation.[9]
-
Chemical Reactivity
Reactions of the Carboxylic Acid Group
The carboxylic acid group of 3,4,5-triiodobenzoic acid undergoes typical reactions of this functional group, such as esterification and amide formation.
This is a general protocol that can be adapted for the esterification of 3,4,5-triiodobenzoic acid.
-
Materials:
-
3,4,5-Triiodobenzoic acid
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated Sulfuric acid (catalyst)
-
Organic solvent (e.g., dichloromethane or ethyl acetate)
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
In a round-bottomed flask, dissolve 3,4,5-triiodobenzoic acid in an excess of the anhydrous alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture at reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling, transfer the reaction mixture to a separatory funnel containing water.
-
Extract the ester into an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any unreacted acid, followed by a brine wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude ester.
-
The ester can be purified by recrystallization or column chromatography.
-
Reactivity of the Iodinated Aromatic Ring
The carbon-iodine bonds in 3,4,5-triiodobenzoic acid are relatively stable but can undergo reactions under specific conditions, such as reductive deiodination or participation in cross-coupling reactions.
Applications and Mechanism of Action
Precursor for X-ray Contrast Agents
The high iodine content and the presence of a carboxylic acid group for derivatization make 3,4,5-triiodobenzoic acid and its isomers core structures for many iodinated X-ray contrast agents.[10] These agents are typically derivatives where the carboxylic acid is converted to an amide, and other substituents are introduced to improve water solubility and reduce toxicity. Examples of contrast agents based on a triiodinated benzoic acid core include Diatrizoate and Ioxitalamic acid.[11][12]
Caption: Role of 3,4,5-Triiodobenzoic Acid as a core structure for X-ray contrast agents.
Inhibitor of Auxin Transport in Plants
3,4,5-Triiodobenzoic acid (often referred to as TIBA, though this acronym is more commonly used for the 2,3,5-isomer) is a potent inhibitor of polar auxin transport in plants.[2]
-
Mechanism of Action: Recent studies suggest that TIBA acts by stabilizing the actin cytoskeleton.[13] This stabilization disrupts the dynamic trafficking of vesicles containing PIN-FORMED (PIN) proteins, which are essential auxin efflux carriers.[14] By impairing the localization and cycling of PIN proteins at the plasma membrane, TIBA effectively blocks the directional flow of auxin, leading to its accumulation in cells and subsequent developmental effects.[14][15]
Safety and Handling
3,4,5-Triiodobenzoic acid may cause irritation to the eyes, skin, and respiratory tract. The toxicological properties have not been fully investigated.[4]
-
Personal Protective Equipment (PPE):
-
Eyes: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Skin: Wear appropriate protective gloves and clothing.
-
Respiratory: Use a NIOSH-approved respirator when handling the powder.
-
-
Handling:
-
Use with adequate ventilation.
-
Minimize dust generation and accumulation.
-
Wash thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[4]
-
-
First Aid:
-
Eyes: Flush with plenty of water for at least 15 minutes.
-
Skin: Flush with plenty of soap and water for at least 15 minutes.
-
Inhalation: Remove to fresh air.
-
Ingestion: Rinse mouth and drink 2-4 cupfuls of milk or water. Do NOT induce vomiting. Seek medical attention in all cases of exposure.[4]
-
Conclusion
3,4,5-Triiodobenzoic acid is a molecule of significant scientific and commercial interest. Its unique structure, dominated by the presence of three iodine atoms, underpins its crucial role as a precursor to life-saving medical imaging agents. In parallel, its ability to modulate fundamental biological processes in plants makes it an invaluable tool for agricultural and botanical research. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for harnessing its full potential in these diverse fields.
References
-
Dhonukshe, P., et al. (2008). Auxin transport inhibitors impair vesicle motility and actin cytoskeleton dynamics in diverse eukaryotes. PNAS, 105(11), 4489-4494. Available at: [Link]
-
Li, J., et al. (2019). An Auxin Transport Inhibitor Targets Villin-Mediated Actin Dynamics to Regulate Polar Auxin Transport. Plant Physiology, 181(1), 161-178. Available at: [Link]
-
Dhonukshe, P., et al. (2008). Auxin transport inhibitors impair vesicle motility and actin cytoskeleton dynamics in diverse eukaryotes. Proceedings of the National Academy of Sciences, 105(11), 4489–4494. Available at: [Link]
-
Pérez, S., & Barceló, D. (2007). Fate and occurrence of X-ray contrast media in the environment. TrAC Trends in Analytical Chemistry, 26(5), 494-503. Available at: [Link]
-
Fujita, H., & Syono, K. (1996). Genetic analysis of the effects of polar auxin transport inhibitors on root growth in Arabidopsis thaliana. Plant and Cell Physiology, 37(7), 1043-1048. Available at: [Link]
-
Geldner, N., et al. (2001). Effects of polar auxin transport inhibitor TIBA on protein secretion and protein trafficking to the cell plate. Planta, 214(2), 241-248. Available at: [Link]
-
Kinkel, H. J., & Kutzsche, A. (1998). Transformation of the Ionic X-Ray Contrast Agent Diatrizoate and Related Triiodinated Benzoates by Trametes versicolor. Applied and Environmental Microbiology, 64(8), 2788-2793. Available at: [Link]
-
Speck, U., & Mutzel, W. (1988). 1,3,5-Trialkyl-2,4,6-triiodobenzenes: novel X-ray contrast agents for gastrointestinal imaging. Journal of Medicinal Chemistry, 31(8), 1581-1585. Available at: [Link]
-
Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]
-
Wikipedia. (2023). Ioxitalamic acid. Retrieved from [Link]
-
Singh, R. P., & Kamble, R. M. (2014). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 4(94), 52089-52115. Available at: [Link]
- Patsnap. (n.d.). Synthesis method of key intermediate of diatrizoic acid.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
S. K. Talapatra, & B. Talapatra. (2015). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Journal of the Indian Chemical Society, 92(12), 1931-1936. Available at: [Link]
-
Spampinato, M. V., et al. (2017). Current Radiographic Iodinated Contrast Agents. Magnetic Resonance Imaging Clinics of North America, 25(4), 687-695. Available at: [Link]
-
Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99. Available at: [Link]
-
Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. ResearchGate. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 3,4,5-TRIIODOBENZOIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid.
-
ResearchGate. (n.d.). 1H NMR spectrum of 3,4,5-trihydroxybenzoic acid. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
University of California, Irvine. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]
-
Du, W., & Sun, Z. (2021). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. Harvard University. Available at: [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
- Google Patents. (n.d.). US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid.
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Vishal's Chemistry classes. (2020). Synthesis of p iodo benzoic acid. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Marchese, A. D., et al. (2022). Pd(0)/Blue Light Promoted Carboiodination Reaction - Evidence for Reversible C-I Bond Formation via a Radical Pathway. Angewandte Chemie International Edition, 61(28), e202203531. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2,3,5-Triiodobenzoic acid. Retrieved from [Link]
-
Mizar, P., et al. (2018). Selective carboxylation of reactive benzylic C–H bonds by a hypervalent iodine(III)/inorganic bromide oxidation system. Beilstein Journal of Organic Chemistry, 14, 1147–1154. Available at: [Link]
Sources
- 1. 1,3,5-Trialkyl-2,4,6-triiodobenzenes: novel X-ray contrast agents for gastrointestinal imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. uni-saarland.de [uni-saarland.de]
- 5. rsc.org [rsc.org]
- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Ioxitalamic acid - Wikipedia [en.wikipedia.org]
- 13. pnas.org [pnas.org]
- 14. An Auxin Transport Inhibitor Targets Villin-Mediated Actin Dynamics to Regulate Polar Auxin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Auxin Transport Inhibitor Targets Villin-Mediated Actin Dynamics to Regulate Polar Auxin Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
